
Lenalidomide hemihydrate
Overview
Description
Lenalidomide hemihydrate (C₁₃H₁₃N₃O₃·½H₂O; CAS 847871-99-2) is a thalidomide derivative and a second-generation immunomodulatory drug (IMiD). It functions as a molecular glue, binding to the ubiquitin E3 ligase cereblon (CRBN) to recruit substrate proteins like IKZF1 and IKZF3 for proteasomal degradation . This mechanism underpins its therapeutic efficacy in hematologic malignancies, particularly multiple myeloma and myelodysplastic syndromes.
Key pharmacological properties include:
- TNF-α inhibition: IC₅₀ of 13 nM, modulating inflammatory responses .
- Bioavailability: 60–75% oral bioavailability, with dose-dependent pharmacokinetics .
- Solubility: Soluble in DMSO, critical for in vitro studies .
- Stability: Hemihydrate (Form-2) can interconvert to dihydrate (Form-7) under humid conditions, whereas anhydrous forms (e.g., Form-1) are more stable .
Preparation Methods
The synthesis of lenalidomide hemihydrate involves several steps:
Reduction: The nitro group is reduced using iron powder and ammonium chloride, resulting in lenalidomide.
Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. A scalable and green process has been developed, which includes the use of platinum group metal-free catalysts and chlorine-free solvents .
Chemical Reactions Analysis
Lenalidomide hemihydrate undergoes various chemical reactions:
Oxidation and Reduction: It can be reduced using catalysts like palladium on carbon (Pd/C) or iron powder
Substitution: The compound can undergo substitution reactions, particularly involving the amino and carbonyl groups.
Cyclization: Cyclization reactions are crucial in its synthesis, forming the isoindolinone ring structure.
Common reagents include bromine, acetic acid, DMF, K₂CO₃, and iron powder. Major products formed include the nitro precursor and the final lenalidomide compound .
Scientific Research Applications
Clinical Applications
Lenalidomide hemihydrate is primarily used in the following clinical settings:
- Multiple Myeloma : It is indicated for patients with multiple myeloma, often in combination with dexamethasone. This combination has shown improved survival rates in patients who have undergone prior therapies .
- Myelodysplastic Syndromes (MDS) : Specifically for patients with transfusion-dependent anemia due to low- or intermediate-1-risk MDS associated with a deletion 5q cytogenetic abnormality .
- Mantle Cell Lymphoma : Indicated for patients whose disease has relapsed or progressed after previous treatments involving bortezomib .
Pharmacokinetics
This compound has specific pharmacokinetic properties that influence its clinical efficacy:
- Absorption : Rapidly absorbed after oral administration with high bioavailability; peak plasma concentrations occur within 0.5 to 6 hours .
- Metabolism : Primarily excreted unchanged via urine; minor metabolites include 5-hydroxy-lenalidomide and N-acetyl-lenalidomide .
- Half-Life : The average half-life ranges from 3 to 5 hours in patients with multiple myeloma or MDS .
Comparative Analysis with Related Compounds
Compound Name | Structure Similarity | Primary Use | Unique Features |
---|---|---|---|
Thalidomide | High | Treatment of leprosy and multiple myeloma | Known for teratogenic effects; less selective than lenalidomide |
Pomalidomide | Moderate | Treatment of multiple myeloma | More potent; different mechanism involving direct apoptosis |
Apremilast | Low | Treatment of psoriasis and psoriatic arthritis | Acts as a phosphodiesterase-4 inhibitor |
Revlimid | High | Same as this compound | Different formulations exist; varies in solubility |
Case Studies
Several clinical studies have documented the effectiveness of this compound:
- Study on Multiple Myeloma Patients :
- MDS Treatment Outcomes :
Mechanism of Action
Lenalidomide hemihydrate exerts its effects through multiple mechanisms:
Immunomodulation: It enhances the immune response by increasing the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ).
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth.
Protein Degradation: Lenalidomide changes the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins like IKZF1 and IKZF3.
Comparison with Similar Compounds
Comparison with Structurally Similar IMiDs
Thalidomide
- Mechanism : Binds CRBN but lacks selectivity for IKZF1/3 degradation, leading to broader substrate degradation and higher teratogenicity .
- Potency : Lower TNF-α inhibition (IC₅₀ ~200 nM) compared to lenalidomide .
- Clinical Use: Limited by neurotoxicity and less efficacy in relapsed/refractory myeloma.
Pomalidomide
- Structural Difference: Additional amino group enhances CRBN binding affinity.
- Potency : Similar TNF-α inhibition (IC₅₀ ~10–15 nM) but superior degradation of IKZF1/3, improving efficacy in lenalidomide-resistant cases .
- Bioavailability : ~73% oral bioavailability, comparable to lenalidomide .
Iberdomide (CC-220)
- Mechanism : Potent cereblon modulator (IC₅₀ = 60 nM) but distinct substrate degradation profile, including Aiolos and Ikaros .
- Clinical Application : Investigated for systemic lupus erythematosus and myeloma, with reduced hematologic toxicity compared to lenalidomide .
Comparison with Non-IMiD Cereblon Modulators
Avadomide (CC-122)
- Mechanism : Degrades GSPT1 instead of IKZF1/3, broadening antitumor activity .
- Binding Affinity : Competes with lenalidomide for CRBN binding but shows divergent substrate recruitment .
Mezigdomide (CC-92480)
- Novelty: Designed to degrade B-cell transcription factors (e.g., ZFP91), overcoming lenalidomide resistance .
- Potency : Higher CRBN occupancy in preclinical models compared to lenalidomide .
Physicochemical and Pharmacokinetic Comparisons
Multiple Myeloma
- Lenalidomide : First-line maintenance therapy, improving progression-free survival (PFS) by 50% vs. placebo .
- Pomalidomide : Superior in lenalidomide-refractory cases (median PFS: 4.2 vs. 1.9 months) .
Toxicity
Biological Activity
Lenalidomide hemihydrate, a derivative of thalidomide, is an orally active immunomodulatory drug primarily utilized in the treatment of hematologic malignancies, particularly multiple myeloma and certain types of anemia. Its biological activity encompasses a wide range of mechanisms that contribute to its therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Lenalidomide exhibits multiple mechanisms of action that can be categorized into immunomodulatory, anti-inflammatory, and anti-tumor effects:
- Immunomodulatory Effects : Lenalidomide enhances T-cell proliferation and natural killer (NK) cell activity. It modifies cytokine production by inhibiting pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12 while promoting the secretion of the anti-inflammatory cytokine IL-10 .
- Anti-tumor Activity : The compound inhibits the proliferation of various hematopoietic tumor cell lines and enhances fetal hemoglobin expression during CD34+ erythroid stem cell differentiation. It also reduces angiogenesis by inhibiting endothelial cell migration and tube formation .
- Cereblon Interaction : Recent studies suggest that cereblon (CRBN) may mediate some therapeutic effects of lenalidomide. This interaction involves the modulation of substrate specificity for the cullin-RING E3 ubiquitin ligase complex, leading to the degradation of transcription factors critical for the survival of malignant cells .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high oral bioavailability (approximately 68% to 88% across species) and rapid absorption following oral administration. The drug exhibits a linear pharmacokinetic profile with proportional increases in AUC and C_max with dose escalation. Notably, lenalidomide has a half-life of about 3 hours and is primarily eliminated through renal excretion .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 68% - 88% |
Half-Life | ~3 hours |
Volume of Distribution | ~75.8 L |
Protein Binding | 19% - 45% |
Case Studies
Several clinical studies have demonstrated the efficacy of lenalidomide in treating multiple myeloma:
- Study on Multiple Myeloma : A pivotal trial involving lenalidomide in combination with dexamethasone showed significant improvements in overall response rates and progression-free survival compared to dexamethasone alone. Patients receiving lenalidomide exhibited enhanced immune responses characterized by increased T-cell activation and reduced tumor burden .
- Combination Therapy : In another study, lenalidomide combined with bortezomib showed synergistic effects in treating relapsed multiple myeloma, leading to higher response rates and improved patient outcomes compared to monotherapy approaches .
Research Findings
Research highlights various aspects of lenalidomide's biological activity:
- Cytokine Modulation : Lenalidomide significantly alters cytokine profiles in patients with multiple myeloma, enhancing anti-tumor immunity while suppressing inflammatory pathways that contribute to tumor growth .
- Inhibition of Cell Adhesion : The drug reduces the adhesion of malignant plasma cells to bone marrow stromal cells, thereby disrupting the supportive microenvironment necessary for tumor survival .
Properties
IUPAC Name |
3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJHSDXKMBRCMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847871-99-2 | |
Record name | Lenalidomide hydrate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LENALIDOMIDE HEMIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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